

A Spectroscopic Guide to 4-methoxy-N-phenylbenzamide: Unveiling Molecular Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-methoxy-N-phenylbenzamide

Cat. No.: B1582878

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for **4-methoxy-N-phenylbenzamide**, a valuable molecule in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the aim is to not only present the core data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) but also to provide insights into the experimental rationale and data interpretation. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.

Introduction

4-methoxy-N-phenylbenzamide, with the molecular formula $C_{14}H_{13}NO_2$, is a secondary amide containing a methoxy-substituted benzoyl group and an N-phenyl group. The precise characterization of its molecular structure is paramount for its application in research and development. Spectroscopic techniques provide a non-destructive yet powerful means to elucidate the connectivity of atoms and the functional groups present within the molecule. This guide will delve into the 1H NMR, ^{13}C NMR, IR, and MS data, offering a detailed interpretation that confirms the identity and purity of **4-methoxy-N-phenylbenzamide**.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system is essential. The structure and numbering for **4-methoxy-N-phenylbenzamide** are

presented below.

Caption: Structure and atom numbering of **4-methoxy-N-phenylbenzamide**.

I. Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[\[1\]](#)[\[2\]](#) The chemical shift, integration, and multiplicity of the signals are key parameters for structural elucidation.[\[1\]](#)[\[3\]](#)

Experimental Protocol: ^1H NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **4-methoxy-N-phenylbenzamide** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. The choice of solvent is critical as its residual peak should not overlap with sample signals.
- Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition: Acquire the ^1H NMR spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

^1H NMR Data Summary

The following table summarizes the ^1H NMR data for **4-methoxy-N-phenylbenzamide**, with data compiled from various sources.[\[4\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.85	d, $J = 8.8$ Hz	2H	H-2, H-6
~7.74	dd, $J = 8.8, 1.2$ Hz	2H	H-2', H-6'
~7.37	t, $J = 8.8$ Hz	2H	H-3', H-5'
~7.15	t, $J = 7.6$ Hz	1H	H-4'
~6.98	d, $J = 8.4$ Hz	2H	H-3, H-5
~3.88	s	3H	OCH_3 (C-9)
~10.06 (DMSO-d ₆)	s	1H	N-H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of **4-methoxy-N-phenylbenzamide** is consistent with its proposed structure.

- **Aromatic Protons:** The spectrum displays distinct signals for the two aromatic rings.
 - The protons on the 4-methoxyphenyl ring (H-2, H-6, H-3, and H-5) exhibit an AA'BB' system, which often appears as two doublets. The downfield doublet at approximately 7.85 ppm corresponds to the protons ortho to the electron-withdrawing carbonyl group (H-2, H-6). The upfield doublet at around 6.98 ppm is assigned to the protons ortho to the electron-donating methoxy group (H-3, H-5).
 - The protons on the N-phenyl ring show more complex splitting patterns. The doublet of doublets around 7.74 ppm is attributed to the ortho protons (H-2', H-6'). The triplet at approximately 7.37 ppm corresponds to the meta protons (H-3', H-5'), and the triplet around 7.15 ppm is assigned to the para proton (H-4').
- **Methoxy Protons:** The sharp singlet at approximately 3.88 ppm, integrating to three protons, is characteristic of the methoxy group (OCH_3). Its singlet nature indicates no adjacent protons.

- Amide Proton: The N-H proton typically appears as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. In DMSO-d₆, it is often observed at a downfield position (around 10.06 ppm).

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. [5][6][7][8] In proton-decoupled ¹³C NMR spectra, each chemically non-equivalent carbon atom typically gives a single peak, simplifying the spectrum and aiding in the identification of the number of unique carbon environments.[5][9]

Experimental Protocol: ¹³C NMR Data Acquisition

- Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8][9]
- Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.
- Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans is typically necessary compared to ¹H NMR.
- Data Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the solvent signal.

¹³C NMR Data Summary

The following table summarizes the ¹³C NMR data for **4-methoxy-N-phenylbenzamide**.[4]

Chemical Shift (δ , ppm)	Assignment
~164.9	C=O (C-7)
~161.9	C-4
~139.4	C-1'
~129.6	C-2, C-6
~128.5	C-3', C-5'
~127.0	C-1
~123.4	C-4'
~120.3	C-2', C-6'
~113.6	C-3, C-5
~55.4	OCH ₃ (C-9)

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum further confirms the structure of **4-methoxy-N-phenylbenzamide**.

- **Carbonyl Carbon:** The signal at the most downfield position (~164.9 ppm) is characteristic of an amide carbonyl carbon (C-7).
- **Aromatic Carbons:** The aromatic region of the spectrum shows eight distinct signals, consistent with the number of unique carbon environments in the two phenyl rings.
 - The carbon attached to the methoxy group (C-4) appears at a downfield chemical shift (~161.9 ppm) due to the deshielding effect of the oxygen atom.
 - The quaternary carbons (C-1 and C-1') are also observed in this region.
 - The remaining signals correspond to the protonated aromatic carbons.
- **Methoxy Carbon:** The upfield signal at approximately 55.4 ppm is characteristic of the carbon in the methoxy group (C-9).

III. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[\[10\]](#)[\[11\]](#)[\[12\]](#) Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.[\[10\]](#)[\[11\]](#)

Experimental Protocol: IR Data Acquisition

- Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or pure KBr is recorded first and subtracted from the sample spectrum.

IR Data Summary

The following table lists the key IR absorption bands for **4-methoxy-N-phenylbenzamide**.

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Strong, Broad	N-H stretch
~3050	Medium	Aromatic C-H stretch
~2950, ~2850	Medium	Aliphatic C-H stretch (CH_3)
~1650	Strong, Sharp	C=O stretch (Amide I)
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1540	Strong	N-H bend (Amide II)
~1250	Strong	C-O stretch (Aryl ether)

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in **4-methoxy-N-phenylbenzamide**.

- N-H Stretch: The strong, broad absorption band around 3300 cm^{-1} is characteristic of the N-H stretching vibration of a secondary amide.
- C=O Stretch (Amide I): The very strong and sharp peak at approximately 1650 cm^{-1} is the characteristic Amide I band, corresponding to the C=O stretching vibration.
- N-H Bend (Amide II): The strong band around 1540 cm^{-1} is the Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations.
- C-H Stretches: The absorptions above 3000 cm^{-1} are due to the aromatic C-H stretches, while those slightly below 3000 cm^{-1} are from the aliphatic C-H stretches of the methoxy group.
- C-O Stretch: The strong band at approximately 1250 cm^{-1} is indicative of the C-O stretching vibration of the aryl ether functionality.

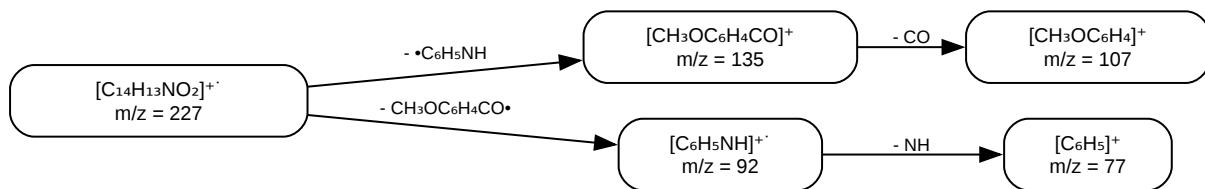
IV. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.^[13] It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.^{[13][14][15][16]}

Experimental Protocol: Mass Spectrometry Data Acquisition

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS).
- Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The separated ions are detected, and a mass spectrum is generated.


Mass Spectrometry Data Summary

The mass spectrum of **4-methoxy-N-phenylbenzamide** (Molecular Weight: 227.26 g/mol) is expected to show the following key features.

m/z	Proposed Fragment
227	$[M]^{+}$ (Molecular ion)
135	$[\text{CH}_3\text{OC}_6\text{H}_4\text{CO}]^{+}$ (4-methoxybenzoyl cation)
107	$[\text{CH}_3\text{OC}_6\text{H}_4]^{+}$
92	$[\text{C}_6\text{H}_5\text{NH}]^{+}$
77	$[\text{C}_6\text{H}_5]^{+}$ (Phenyl cation)

Interpretation of the Mass Spectrum

The fragmentation pattern in the mass spectrum provides further structural confirmation.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of **4-methoxy-N-phenylbenzamide** in mass spectrometry.

- Molecular Ion Peak: The peak at m/z 227 corresponds to the molecular ion $[M]^{+}$, confirming the molecular weight of the compound.
- Major Fragmentation Pathways:

- Cleavage of the amide C-N bond is a common fragmentation pathway for amides.[14][15] [16] This leads to the formation of the stable 4-methoxybenzoyl cation at m/z 135, which is often the base peak.
- The other fragment from this cleavage would be the anilino radical cation at m/z 92.
- Further fragmentation of the 4-methoxybenzoyl cation by loss of a neutral carbon monoxide (CO) molecule results in the formation of the ion at m/z 107.
- The phenyl cation at m/z 77 can be formed from the anilino fragment.

Conclusion

The comprehensive analysis of the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data provides unequivocal evidence for the structure of **4-methoxy-N-phenylbenzamide**. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The ^1H and ^{13}C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of the key amide and ether functional groups, and the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. This guide serves as a robust reference for the spectroscopic characterization of **4-methoxy-N-phenylbenzamide**, underpinning its use in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 4. rsc.org [rsc.org]
- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]
- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. scribd.com [scribd.com]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Spectroscopic Guide to 4-methoxy-N-phenylbenzamide: Unveiling Molecular Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582878#spectroscopic-data-nmr-ir-mass-spec-of-4-methoxy-n-phenylbenzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com